1-(3,4-dimethylphenyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
This compound is a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The compound also contains a trifluoromethyl group and a benzyl group, which are common functional groups in organic chemistry .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrazolo[3,4-d]pyrimidin-4(5H)-one core, as well as the trifluoromethyl and benzyl groups. The trifluoromethyl group is electron-withdrawing, which could make the benzyl group more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity . The benzyl group could contribute to the compound’s lipophilicity .Scientific Research Applications
Synthesis and Biological Evaluation
Pyrazolopyrimidine derivatives have been synthesized through various chemical reactions, demonstrating significant biological activities, including antimicrobial, anticancer, and insecticidal properties. For instance, a study on the synthesis of pyrimidine linked pyrazole heterocyclics reported their evaluation for insecticidal and antibacterial potential, highlighting the structure-activity relationship of these compounds (Deohate & Palaspagar, 2020). Another research synthesized novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, exploring their cytotoxic and enzyme inhibition activities (Rahmouni et al., 2016).
Antimicrobial and Anticancer Applications
Several pyrazolopyrimidine compounds exhibit promising antimicrobial and anticancer activities. A study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives reported them as potential antimicrobial and anticancer agents, with some compounds showing higher activity than reference drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticonvulsant and Antidepressant Activities
Pyrazolopyrimidine derivatives have also been evaluated for their potential anticonvulsant and antidepressant effects. A study designed and synthesized pyrido[2,3-d]pyrimidine derivatives, assessing their pharmacological activities in animal models. Some derivatives showed significant anticonvulsant activity, surpassing the reference drug, carbamazepine, and potent antidepressant properties (Zhang et al., 2016).
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O/c1-13-6-7-17(8-14(13)2)28-19-18(10-26-28)20(29)27(12-25-19)11-15-4-3-5-16(9-15)21(22,23)24/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTIWXXUGPLYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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